2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
N-tert-butyl-α-Phenylnitrone (PBN) is a cell permeable spin trap commonly used in free radical research. It protects against oxidative damage caused by various inflammatory events, demonstrating neuroprotective, anti-anging, and antidiabetic effects. At millimolar concentrations, PBN has been shown to inhibit LPS-induced NF-κB DNA binding activity and inhibits COX-2 catalytic activity.
Brand Name:
Vulcanchem
CAS No.:
3376-24-7
VCID:
VC0159194
InChI:
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+
SMILES:
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
Molecular Formula:
C11H15NO
Molecular Weight:
177.24 g/mol
2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide
CAS No.: 3376-24-7
Reference Standards
VCID: VC0159194
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
CAS No. | 3376-24-7 |
---|---|
Product Name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide |
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | N-tert-butyl-1-phenylmethanimine oxide |
Standard InChI | InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |
Standard InChIKey | IYSYLWYGCWTJSG-XFXZXTDPSA-N |
Isomeric SMILES | CC(C)(C)/[N+](=C\C1=CC=CC=C1)/[O-] |
SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Canonical SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Description | N-tert-butyl-α-Phenylnitrone (PBN) is a cell permeable spin trap commonly used in free radical research. It protects against oxidative damage caused by various inflammatory events, demonstrating neuroprotective, anti-anging, and antidiabetic effects. At millimolar concentrations, PBN has been shown to inhibit LPS-induced NF-κB DNA binding activity and inhibits COX-2 catalytic activity. |
Synonyms | alpha phenyl-tert-butyl nitrone alpha-PBN alpha-phenyl-N-tert-butyl nitrone alpha-phenyl-t-butyl nitrone alpha-phenyl-tert-butylnitrone N-benzylidene-2-methylpropylamine n-oxide N-t-butyl-alpha-phenylnitrone N-tert-butyl-alpha-phenylnitrone N-tert-butylphenylnitrone phenyl butyl nitrone phenyl-butyl-nitrone phenyl-N-tert-butylnitrone phenyl-N-tert-butylnitrone, (Z)-isomer phenyl-tert-butylnitrone |
Reference | 1.Haseloff, R.F.,Mertsch, K.,Rohde, E., et al. Cytotoxicity of spin trapping compounds. FEBS Letters 418, 73-75 (1997). |
PubChem Compound | 10313352 |
Last Modified | Nov 11 2021 |
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